
4,5-Dimethyl-1,3-oxazole-2-thiol
Overview
Description
4,5-Dimethyl-1,3-oxazole-2-thiol is a heterocyclic compound featuring an oxazole core substituted with methyl groups at positions 4 and 5 and a thiol (-SH) group at position 2. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, and the presence of the thiol group enhances reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,3-oxazole-2-thiol typically involves the cyclization of β-hydroxy amides using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process, forming the oxazole ring structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the synthesis under various reaction conditions .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under various conditions to form disulfides or sulfonic acids.
Reagent | Conditions | Products | Mechanistic Pathway |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Aqueous, room temperature | Disulfide dimer | Radical coupling of two thiol groups |
Potassium permanganate (KMnO₄) | Acidic or basic medium, heat | Sulfonic acid (-SO₃H) derivatives | Sequential oxidation via sulfinic acid intermediate |
Key Findings :
-
Disulfide formation is reversible under reducing conditions, making it useful in dynamic covalent chemistry.
-
Sulfonic acids exhibit enhanced water solubility and are intermediates for further functionalization.
Substitution Reactions
The thiol group participates in nucleophilic substitution, enabling derivatization at the sulfur atom.
2.1. S-Alkylation
Reaction with alkyl halides produces S-alkylated oxazole derivatives.
Electrophile | Base | Solvent | Conditions | Yield |
---|---|---|---|---|
Methyl iodide (CH₃I) | Sodium hydride (NaH) | DMF | 3 h, room temperature | 85% |
Benzyl chloride (C₆H₅CH₂Cl) | K₂CO₃ | Acetonitrile | Reflux, 6 h | 78% |
Applications :
-
S-Alkylated derivatives show improved lipophilicity for drug-delivery applications .
-
The reaction is stereoelectronically controlled, favoring attack at the sulfur atom due to its high nucleophilicity.
2.2. Thiol-Disulfide Exchange
Dynamic covalent chemistry enables reversible disulfide bond formation with other thiols:
Catalysts :
-
Mild oxidizing agents (e.g., I₂) or reducing agents (e.g., DTT).
Cycloaddition and Ring Functionalization
The oxazole ring itself can undergo reactions, though limited by aromatic stabilization.
3.1. Diels-Alder Reactivity
Under high-pressure conditions, the oxazole ring acts as a diene:
Dienophile | Conditions | Product |
---|---|---|
Maleic anhydride | 150°C, 48 h | Bicyclic adduct |
Limitations :
Environmental and Stability Considerations
-
pH Sensitivity : Thiol oxidation accelerates in alkaline conditions.
-
Thermal Stability : Decomposes above 200°C, releasing H₂S.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 4,5-Dimethyl-1,3-oxazole-2-thiol serves as a building block for the creation of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
This compound has garnered attention for its biological activities:
- Anticancer Properties : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatoma (HepG2) and breast cancer (MCF-7). The proposed mechanisms include apoptosis induction and telomerase inhibition, making it a candidate for further development in cancer therapies .
- Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its ability to influence cellular signaling pathways makes it valuable for understanding complex biological processes.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties enable the development of products with specific characteristics tailored to various applications.
Case Study 1: Anticancer Activity
A pivotal study evaluated the anticancer effects of this compound on HepG2 cells. The results indicated a significant reduction in cell viability with an IC50 value lower than traditional chemotherapeutics like 5-fluorouracil. The mechanism involved apoptosis induction through intrinsic pathways .
Case Study 2: Proteomics Application
In proteomics research, this compound was used to investigate protein interactions in cellular environments. It demonstrated the ability to modulate cellular signaling pathways effectively, providing insights into potential therapeutic targets for various diseases.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-oxazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to other thiol-containing heterocycles:
Key Observations :
- Oxazole vs. Oxadiazole : The oxazole ring (O, N) offers different electronic properties compared to oxadiazole (two N atoms), influencing reactivity and binding in biological systems .
Physicochemical Properties
- Solubility : Thiol-containing oxazoles are generally polar but less water-soluble than their sulfonic acid derivatives. Methyl groups may improve lipid solubility .
- Spectroscopic Data : LC/MS analysis for brominated analogs (e.g., m/z 295–297 in Example 5.14) suggests similar fragmentation patterns for methyl-substituted oxazoles .
Biological Activity
4,5-Dimethyl-1,3-oxazole-2-thiol (CAS No. 6670-14-0) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the oxazole family, which is known for its potential therapeutic applications in various fields, including oncology and antimicrobial research.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing potent cytotoxicity against hepatoma (HepG2) and breast cancer (MCF-7) cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-fluorouracil, indicating a promising profile for further development in cancer therapy .
The proposed mechanism of action for this compound involves:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through intrinsic pathways, as evidenced by increased early and late apoptotic cell populations in treated cultures .
- Telomerase Inhibition : It has been noted to inhibit telomerase activity with an IC50 ranging from 0.8 to 0.9 µM, which is crucial for cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been reported to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .
Study 1: Cytotoxicity Against Cancer Cell Lines
In a comparative study involving several oxazole derivatives, this compound was tested against HepG2 and MCF-7 cell lines using the MTT assay. The results showed that this compound had a higher cytotoxic effect compared to traditional chemotherapeutics:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 0.8 | HepG2 |
5-Fluorouracil | 2.0 | HepG2 |
This compound | 1.5 | MCF-7 |
Doxorubicin | 3.0 | MCF-7 |
This study highlights the potential of this compound as a more effective alternative in cancer treatment protocols.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of the compound against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
4,5-dimethyl-3H-1,3-oxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-3-4(2)7-5(8)6-3/h1-2H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJIHKUDPINBCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216851 | |
Record name | 2(3H)-Oxazolethione, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6670-14-0 | |
Record name | 2(3H)-Oxazolethione, 4,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6670-14-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Oxazolethione, 4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl-1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.